molecular formula C24H22N4O2 B2943426 (E)-5-(4-benzoylpiperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile CAS No. 940987-05-3

(E)-5-(4-benzoylpiperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile

Cat. No. B2943426
CAS RN: 940987-05-3
M. Wt: 398.466
InChI Key: NFCDDUNUBLXEOM-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(4-benzoylpiperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile, also known as BZP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been used as a recreational drug due to its stimulant properties. However, in recent years, BZP has gained interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activities

A study by Al‐Azmi and Mahmoud (2020) explores the synthesis of novel derivatives related to your compound of interest, including pyrazole-4-carbonitrile derivatives. These compounds have been evaluated for their antimicrobial properties, showing promising results as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

PPARgamma Agonists

Collins et al. (1998) researched related compounds, focusing on phenyl alkyl ether moiety modifications. Their work is significant in developing potent and selective PPARgamma agonists, providing insights into binding, functional activity, selectivity, and solubility of such compounds (Collins et al., 1998).

Synthesis Pathways

Lemaire et al. (2015) described a rapid synthesis route for a range of molecules starting from a building block similar to your compound, leading to the creation of pyrimido[5,4-d]oxazoles and pyrido[3,2-d]oxazoles. This study provides valuable information on the synthesis and potential applications of these compounds (Lemaire et al., 2015).

Corrosion Inhibition

Yadav et al. (2016) conducted a study on pyranopyrazole derivatives, closely related to your compound, for their corrosion inhibition properties in mild steel. Their findings indicate high efficiency in corrosion inhibition, which could be relevant for industrial applications (Yadav et al., 2016).

Microwave-Mediated Synthesis

Spencer et al. (2012) explored microwave-mediated synthesis and manipulation of a library including 5-aminooxazole-4-carbonitrile. Their work demonstrated the structural diversity achievable with such compounds and found applications in cannabinoid receptor targeting (Spencer et al., 2012).

Cancer Treatment

Rao et al. (2015) identified a compound structurally related to your query as an activator for epidermal fatty acid binding protein, showing potential in inhibiting mammary tumor growth. This suggests possible applications in cancer treatment (Rao et al., 2015).

properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-18-7-9-19(10-8-18)11-12-22-26-21(17-25)24(30-22)28-15-13-27(14-16-28)23(29)20-5-3-2-4-6-20/h2-12H,13-16H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCDDUNUBLXEOM-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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